molecular formula C11H17NO2 B8367085 butyl 3-(1H-pyrrol-3-yl)propionate

butyl 3-(1H-pyrrol-3-yl)propionate

Cat. No. B8367085
M. Wt: 195.26 g/mol
InChI Key: SMRPCOJYQGAIKK-UHFFFAOYSA-N
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Patent
US08445684B2

Procedure details

To a solution of (E)-butyl 3-(1H-pyrrol-3-yl)acrylate (2.0 g, 10.4 mmol) in 50 mL of THF was added Pd (10% on activated carbon; 0.50 g). The solution was deoxygenated under vacuum, and H2 was introduced to the reaction flask from a balloon. The process was repeated three times, and the reaction mixture was stirred for 4 h at room temperature. The mixture was filtered through celite, and the filtrate was evaporated under reduced pressure to yield butyl 3-(1H-pyrrol-3-yl)propionate (2.0 g, 99%) as a light-yellow oil. LC-MS (ESI) m/z 196 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3](/[CH:6]=[CH:7]/[C:8]([O:10][CH2:11][CH2:12][CH2:13][CH3:14])=[O:9])=[CH:2]1>C1COCC1.[Pd]>[NH:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][C:8]([O:10][CH2:11][CH2:12][CH2:13][CH3:14])=[O:9])=[CH:2]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
N1C=C(C=C1)/C=C/C(=O)OCCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was deoxygenated under vacuum, and H2
ADDITION
Type
ADDITION
Details
was introduced to the reaction flask from a balloon
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1C=C(C=C1)CCC(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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